molecular formula C18H16F2N4O B2631349 3,4-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034603-77-3

3,4-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2631349
M. Wt: 342.35
InChI Key: ZXRNTGRHGUKHBV-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a small molecule inhibitor that has been shown to have a variety of biochemical and physiological effects. The purpose of

Scientific Research Applications

Coordination Chemistry and Ligand Properties

  • The chemistry of pyridine and pyrazole-based compounds, including analogs of the specified molecule, plays a significant role in coordination chemistry. These compounds act as versatile ligands, forming complexes with various metals and exhibiting unique properties like magnetic, electrochemical, and biological activities (Boča, Jameson, & Linert, 2011).

Cytochrome P450 Inhibition

  • In the context of drug metabolism, pyrazole-based molecules, similar to the specified chemical, show potential as selective inhibitors of cytochrome P450 isoforms. This selectivity is crucial for reducing drug-drug interactions, a common challenge in pharmacotherapy (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Antitubercular Activity

  • Pyrazole-pyridine compounds have been investigated for their antitubercular properties against Mycobacterium tuberculosis and related strains, showcasing significant in vitro efficacy. These findings indicate the potential for developing new antitubercular agents based on this scaffold (Asif, 2014).

Kinase Inhibition

  • Pyrazolo[3,4-b]pyridine derivatives, similar to the compound , have been extensively explored as kinase inhibitors, with numerous patents covering a broad range of kinase targets. This highlights their importance in therapeutic applications, especially in cancer treatment (Wenglowsky, 2013).

Heterocyclic Chemistry

  • The synthesis and application of heterocyclic compounds, including pyrazole and pyridine derivatives, are of significant interest due to their potential in organic synthesis, catalysis, and drug development. These compounds exhibit a wide array of functionalities and applications, underscoring the versatility of the heterocyclic scaffold (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).

properties

IUPAC Name

3,4-difluoro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c1-12-9-17(14-3-2-6-21-11-14)23-24(12)8-7-22-18(25)13-4-5-15(19)16(20)10-13/h2-6,9-11H,7-8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRNTGRHGUKHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC(=C(C=C2)F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

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